Dihydroartemisinin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H24O5 |

|---|---|

分子量 |

284.35 g/mol |

IUPAC 名称 |

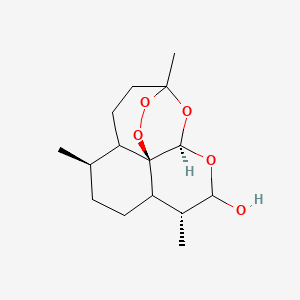

(5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12?,13-,14?,15-/m1/s1 |

InChI 键 |

BJDCWCLMFKKGEE-BEGURQKRSA-N |

手性 SMILES |

C[C@@H]1CCC2[C@H](C(O[C@H]3[C@@]24C1CCC(O3)(OO4)C)O)C |

规范 SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

Dihydroartemisinin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its broad-spectrum anticancer activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which DHA exerts its effects on cancer cells. It details the induction of multiple cell death pathways, including apoptosis and ferroptosis, the central role of reactive oxygen species (ROS), and the modulation of critical signaling cascades such as PI3K/Akt/mTOR, MAPK, and NF-κB. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes using signaling pathway and workflow diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Core Anticancer Mechanisms of this compound

DHA's efficacy against a wide range of cancers stems from its ability to engage multiple cellular processes simultaneously, leading to a multi-pronged attack on tumor growth and survival.

Generation of Reactive Oxygen Species (ROS)

A central tenet of DHA's anticancer activity is its iron-dependent generation of cytotoxic reactive oxygen species (ROS). The endoperoxide bridge in the DHA molecule reacts with intracellular ferrous iron (Fe²⁺), which is often present in higher concentrations in cancer cells, to produce ROS such as superoxide anions and hydroxyl radicals.[1] This surge in oxidative stress overwhelms the cellular antioxidant capacity, leading to widespread damage to lipids, proteins, and DNA, thereby triggering various cell death mechanisms.[2][3]

Induction of Apoptosis

DHA is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell types.[4][5] This is achieved through the modulation of key regulatory proteins and pathways:

-

Mitochondrial (Intrinsic) Pathway: DHA treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2][6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[6]

-

Death Receptor (Extrinsic) Pathway: Evidence also suggests that DHA can activate the extrinsic apoptotic pathway, which involves the activation of caspase-8.[7]

Induction of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[8][9] DHA is a well-documented inducer of ferroptosis in cancer cells, a mechanism that is distinct from apoptosis.[3][4][10] The key molecular events include:

-

Inhibition of GPX4: DHA treatment leads to the downregulation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[4][10][11]

-

Depletion of Glutathione (GSH): GPX4 requires glutathione as a cofactor. DHA can disrupt the System Xc⁻, a cystine/glutamate antiporter, which reduces the intracellular availability of cysteine needed for GSH synthesis.[4] The light chain subunit of this system, SLC7A11, is often downregulated by DHA.[4][12]

-

Lipid Peroxidation: The combination of high intracellular iron, increased ROS, and inhibited GPX4 activity leads to the massive accumulation of lipid peroxides, resulting in cell membrane damage and ferroptotic death.[4][10]

Inhibition of Angiogenesis

Tumors require the formation of new blood vessels, a process called angiogenesis, to grow and metastasize. DHA has demonstrated significant anti-angiogenic properties.[13] It inhibits the proliferation, migration, and tube formation of endothelial cells.[13] Mechanistically, DHA has been shown to downregulate key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2.[13]

Inhibition of Metastasis and Invasion

DHA can suppress the metastatic potential of cancer cells by inhibiting their migration and invasion.[6][14] A key mechanism is the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[6][14]

Cell Cycle Arrest

DHA can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[15][16] This is achieved by modulating the expression and activity of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[15]

Modulation of Key Signaling Pathways

DHA exerts its anticancer effects by intervening in several critical signaling pathways that govern cell growth, survival, and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. DHA has been shown to inhibit this pathway at multiple levels.[6][17] It can decrease the phosphorylation (and thus activation) of key components like PI3K and Akt.[6] A significant downstream effect of DHA is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.[13]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is involved in transmitting signals from the cell surface to the nucleus to control processes like proliferation and differentiation. The effect of DHA on this pathway can be context-dependent. In some cases, DHA inhibits the phosphorylation of ERK, which is typically associated with reduced proliferation.[18] In other contexts, it can activate the stress-related JNK and p38 MAPK pathways, which can contribute to the induction of apoptosis.[2]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, promoting cell survival and proliferation. DHA has been shown to inhibit the NF-κB pathway.[2][18] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing it from activating pro-survival genes in the nucleus.[18]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of DHA on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HCT116 | Colorectal Cancer | 48 | 21.45 |

| DLD1 | Colorectal Cancer | 24 | 15.08 ± 1.70 |

| RKO | Colorectal Cancer | 48 | ~20 |

| SW620 | Colorectal Cancer | 24 | 38.46 ± 4.15 |

| HepG2 | Liver Cancer | 24 | 40.2 |

| Hep3B | Liver Cancer | 24 | 29.4 |

| Huh7 | Liver Cancer | 24 | 32.1 |

| PLC/PRF/5 | Liver Cancer | 24 | 22.4 |

| PC9 | Lung Cancer | 48 | 19.68 |

| NCI-H1975 | Lung Cancer | 48 | 7.08 |

| Jurkat | T-cell Leukemia | Not Specified | ~20-40 |

| Molt-4 | T-cell Leukemia | Not Specified | ~10-20 |

| U87 | Glioblastoma | 24 | ~50-100 |

| A172 | Glioblastoma | 24 | ~50-100 |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Table 2: Quantitative Effects of DHA on Apoptosis and Ferroptosis Markers

| Cell Line | Parameter Measured | DHA Concentration (µM) | Treatment Time (h) | Observed Effect |

| Jurkat & Molt-4 | SLC7A11 & GPX4 Protein | 10-40 | Not Specified | Significant downregulation |

| Jurkat & Molt-4 | ROS Levels | 5-40 | Not Specified | Significant increase |

| U87 & A172 | GPX4 Protein | 50-200 | 24 | Dose-dependent decrease |

| U87 & A172 | Lipid ROS Levels | 50-200 | 24 | Dose-dependent increase |

| SW 948 | Caspase-3 Activation | 30-50 | 48 | Significant increase |

| SW 948 | Cleaved PARP Expression | 30-50 | 48 | Significant increase |

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

DHA Treatment: Prepare serial dilutions of DHA in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the DHA-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) group.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of DHA for the desired time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[19]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[20]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intracellular ROS Measurement (DCFH-DA Assay)

-

Cell Treatment: Seed cells in a 6-well plate or a 96-well black plate and treat with DHA for the desired time.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[21]

-

Washing: Wash the cells twice with PBS to remove excess probe.[21]

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 525 nm. The fluorescence intensity is proportional to the amount of intracellular ROS.[22]

Protein Expression Analysis (Western Blot)

-

Cell Lysis: After DHA treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, GPX4, p-Akt, Akt, GAPDH) overnight at 4°C.[15] Antibody dilutions should be optimized as per the manufacturer's instructions (a common starting dilution is 1:1000).[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Core mechanisms of DHA action, highlighting ROS-mediated induction of ferroptosis and apoptosis, and inhibition of the PI3K/Akt/mTOR pathway.

Caption: DHA modulates the MAPK pathway and inhibits NF-κB signaling, impacting cell fate decisions between proliferation and apoptosis.

Experimental Workflow Diagrams

Caption: Standard workflow for analyzing protein expression changes using Western Blot.

Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Conclusion and Future Directions

This compound is a promising anticancer agent with a complex and multifaceted mechanism of action. Its ability to simultaneously induce ROS-dependent apoptosis and ferroptosis, while also inhibiting critical pro-survival signaling pathways, makes it an attractive candidate for further development, both as a standalone therapy and in combination with existing chemotherapeutics. Future research should focus on elucidating the precise molecular targets of DHA, identifying predictive biomarkers for patient stratification, and optimizing drug delivery systems to enhance its therapeutic index. The detailed information provided in this guide serves as a foundational resource for scientists dedicated to advancing DHA from a promising compound to a clinically impactful anticancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Herbal Medicine this compound Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]

- 7. researchgate.net [researchgate.net]

- 8. The critical role and molecular mechanisms of ferroptosis in antioxidant systems: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Critical Review on the Effect of Docosahexaenoic Acid (DHA) on Cancer Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. bosterbio.com [bosterbio.com]

- 20. kumc.edu [kumc.edu]

- 21. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. G-Protein-Coupled Receptor 120 Mediates DHA-Induced Apoptosis by Regulating IP3R, ROS and, ER Stress Levels in Cisplatin-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin: A Technical Guide to Free Radical Generation and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent with significant anticancer properties. Central to its therapeutic mechanism is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress within target cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DHA-induced oxidative stress, detailing the generation of free radicals, the impact on cellular signaling pathways, and the experimental methodologies used to investigate these processes. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using detailed diagrams.

The Core Mechanism: Iron-Dependent Free Radical Generation

The pro-oxidant activity of this compound is primarily attributed to its endoperoxide bridge, a 1,2,4-trioxane ring. The activation of this bridge is a critical step in its mechanism of action and is predominantly an iron-dependent process.

Intracellular iron, particularly ferrous iron (Fe²⁺), catalyzes the cleavage of the endoperoxide bridge. This reaction generates highly reactive and unstable carbon-centered free radicals. These radicals can then participate in a cascade of reactions, leading to the formation of various reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). The selective accumulation of iron in cancer cells and malaria-infected erythrocytes is thought to contribute to the targeted cytotoxicity of DHA.

Cellular Consequences of DHA-Induced Oxidative Stress

The surge in intracellular ROS levels triggered by DHA overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This imbalance results in damage to vital cellular components, including lipids, proteins, and DNA, and activates several signaling pathways that can culminate in cell death.

Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] DHA has been shown to induce ferroptosis in various cancer cells, particularly glioblastoma and T-cell acute lymphoblastic leukemia.[2][3] The key mechanisms involved are:

-

Inhibition of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that neutralizes lipid peroxides. DHA can downregulate GPX4 expression, leading to an accumulation of toxic lipid ROS.[1][2]

-

Depletion of Glutathione (GSH): GSH is a major intracellular antioxidant and a cofactor for GPX4. DHA can disrupt the system Xc⁻, a cystine/glutamate antiporter, which is essential for GSH synthesis.[3]

-

Iron Metabolism Dysregulation: DHA can promote the degradation of ferritin, an iron storage protein, thereby increasing the intracellular pool of labile iron, which further fuels lipid peroxidation.[1]

Apoptosis

Apoptosis, or programmed cell death, is another major outcome of DHA treatment. DHA can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DHA-induced ROS can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.[4] This triggers the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, leading to apoptosis.[5] The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is often increased by DHA, further promoting mitochondrial permeabilization.[5]

-

Extrinsic Pathway: In some cell types, DHA can upregulate the expression of death receptors, such as DR5, sensitizing cells to apoptosis induced by ligands like TRAIL.[6] This can lead to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. DHA has been shown to activate the Nrf2 signaling pathway, which can be a protective response against DHA-induced oxidative stress.[7][8] However, in some contexts, inhibition of the Keap1/Nrf2 pathway can enhance the efficacy of DHA.[9][10]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including ERK, JNK, and p38, are crucial signaling cascades involved in cell proliferation, differentiation, and apoptosis. DHA has been shown to modulate MAPK signaling, although the specific effects can be cell-type dependent.[11] In some cancer cells, DHA induces apoptosis through the activation of JNK and p38 MAPK pathways, while inhibiting the pro-survival ERK pathway.[5][12]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound across various cancer cell lines and its effect on key apoptotic proteins.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | 129.1 | [13] |

| MDA-MB-231 | Breast Cancer | 24 | 62.95 | [13] |

| PC9 | Lung Cancer | 48 | 19.68 | [13] |

| NCI-H1975 | Lung Cancer | 48 | 7.08 | [13] |

| Hep3B | Liver Cancer | 24 | 29.4 | [13] |

| Huh7 | Liver Cancer | 24 | 32.1 | [13] |

| PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [13] |

| HepG2 | Liver Cancer | 24 | 40.2 | [13] |

| SW1116 | Colorectal Cancer (Early-stage) | 24 | 63.79 ± 9.57 | [1] |

| SW480 | Colorectal Cancer (Early-stage) | 24 | 65.19 ± 5.89 | [1] |

| SW620 | Colorectal Cancer (Late-stage) | 24 | 15.08 ± 1.70 | [1] |

| DLD-1 | Colorectal Cancer (Late-stage) | 24 | 38.46 ± 4.15 | [1] |

| HCT116 | Colorectal Cancer (Late-stage) | 24 | Varies (15.08 - 38.46) | [1] |

| COLO205 | Colorectal Cancer (Late-stage) | 24 | Varies (15.08 - 38.46) | [1] |

| HL-60 | Leukemia | 48 | 2 | [14] |

| MDA-MB-231 | Triple Negative Breast Cancer | - | 131.37 ± 29.87 | [12] |

Table 2: Effect of this compound on Apoptotic Protein Expression

| Cell Line | Treatment | Effect on Bax/Bcl-2 Ratio | Effect on Caspase-3 | Reference |

| Ovarian Cancer Cells | Dose-dependent DHA | Dose-dependent decrease | Dose-dependent cleavage (activation) | [5] |

| HCT-116 (Colorectal) | DHA | Increased | Activated | [4] |

| Bladder Cancer Cells | Dose-dependent DHA | Upregulation of Bax, downregulation of Bcl-2 | Activated | [15] |

| Jurkat T-lymphoma | DHA | - | Activated | [16] |

| MDA-MB-231 | 150 µmol/L DHA | Obviously increased | Increased cleaved PARP | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DHA-induced oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. ROS oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2.5 x 10³ cells per well and allow them to adhere overnight.

-

DHA Treatment: Treat the cells with various concentrations of DHA for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

DCFH-DA Staining:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Immediately before use, dilute the stock solution to a final working concentration of 20 µM in serum-free medium.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.

Protocol:

-

Sample Preparation:

-

After DHA treatment, harvest cells and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to remove debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, mix 100 µL of the cell lysate with 600 µL of TBA solution (containing TBA, an acid, and a buffer).

-

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.

-

Measurement:

-

Centrifuge the tubes to pellet any precipitate.

-

Transfer 200 µL of the supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm using a microplate reader.

-

-

Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 (e.g., DEVD) is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Protocol (Colorimetric):

-

Cell Lysate Preparation:

-

Induce apoptosis in cells by treating with DHA.

-

Harvest and lyse the cells in a chilled lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

-

Add 50 µL of 2x Reaction Buffer containing DTT.

-

Add 5 µL of the DEVD-pNA substrate (4 mM stock).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

Conclusion

This compound's ability to generate free radicals and induce oxidative stress is a cornerstone of its therapeutic potential, particularly in oncology. By understanding the intricate molecular pathways activated by DHA, researchers and drug development professionals can better devise strategies to enhance its efficacy, overcome resistance, and develop novel combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of DHA and other redox-modulating compounds. The quantitative data presented underscore the potent and selective cytotoxicity of DHA, highlighting its promise as a valuable agent in the fight against cancer and other diseases.

References

- 1. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of this compound in mitigating radiation‐induced lung injury: Inhibition of ferroptosis through Nrf2/HO‐1 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Artemisinin derivatives modulate KEAP1-NRF2-xCT pathway to alleviate Sjögren’s disease: insights from scRNA-seq and systems biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. arigobio.com [arigobio.com]

- 11. Integrated transcriptomic and proteomic profiling reveals the anti-inflammatory mechanism of this compound in the treatment of acute liver injury by targeting CYBA and CYBB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dihydroartemisinin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of the potent antimalarial compound artemisinin, serves as a crucial intermediate in the semi-synthesis of second-generation artemisinin derivatives. These derivatives, including the widely used drugs artesunate and artemether, exhibit improved pharmacokinetic properties while retaining the potent parasiticidal activity conferred by the core 1,2,4-trioxane pharmacophore. This technical guide provides a comprehensive overview of the chemical structures of DHA and its principal derivatives, details the synthetic methodologies for their preparation from artemisinin, and explores the key signaling pathways modulated by these compounds. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Logical and experimental workflows are visualized using high-contrast, clear diagrams.

Chemical Structures

The antimalarial activity of artemisinin and its derivatives is intrinsically linked to the endoperoxide bridge within the 1,2,4-trioxane ring system. This compound is a semi-synthetic derivative of artemisinin where the lactone group is reduced to a lactol (hemiacetal). This modification enhances its activity and provides a reactive hydroxyl group for further derivatization.

Key derivatives include:

-

Artemether: A lipid-soluble derivative formed by the methylation of the C-10 hydroxyl group of DHA.

-

Arteether: An ethyl ether derivative, also lipid-soluble.

-

Artesunate: A water-soluble derivative created by esterification of DHA with succinic anhydride.[1] This property makes it suitable for intravenous administration.

The essential endoperoxide bridge is conserved in all active derivatives.[2]

Synthesis of this compound and its Derivatives

The synthesis of clinically important derivatives originates from artemisinin, which is extracted from the plant Artemisia annua.[3] The pivotal step is the reduction of artemisinin to this compound.

Synthetic Workflow

The general synthetic pathway involves a two-step process:

-

Reduction: Artemisinin is reduced to this compound. Common reducing agents include sodium borohydride (NaBH₄) and diisobutylaluminium hydride (DIBAL).[3][4]

-

Derivatization: The C-10 hydroxyl group of DHA is then etherified or esterified to produce the final derivatives.

Quantitative Data on Synthesis

The efficiency of these synthetic steps is critical for large-scale pharmaceutical production. The following table summarizes reported yields for each key reaction.

| Transformation | Reagents | Solvent | Yield (%) | Reference |

| Artemisinin → DHA | NaBH₄ | Methanol | 79-97% | [4][5] |

| Artemisinin → DHA | DIBAL-H | Dichloromethane | - | [3] |

| DHA → Artemether | Methanol, BF₃·Et₂O | Benzene/Ethanol | 40-90% | [6] |

| DHA → Artesunate | Succinic Anhydride, Pyridine | Dichloromethane | ~60-100% | [1] |

| DHA → Artesunate | Succinic Anhydride, Et₃N | Isopropyl Acetate | 94% | [4] |

Mechanism of Action and Cellular Signaling

The therapeutic effects of DHA and its derivatives are initiated by the iron-mediated cleavage of the endoperoxide bridge. This reaction occurs upon interaction with heme iron within the malaria parasite, generating a cascade of reactive oxygen species (ROS) and carbon-centered free radicals. These radicals then alkylate and damage a multitude of vital parasite proteins and lipids, leading to oxidative stress and cell death.

Beyond its antimalarial activity, DHA has been extensively studied for its anticancer properties, which are mediated through its influence on numerous cellular signaling pathways.

-

Inhibitory Effects: DHA has been shown to suppress several pathways crucial for tumor cell proliferation, survival, and invasion. These include the NF-κB , Wnt/β-catenin , and mTOR signaling pathways.[3][7][8]

-

Activatory Effects: Conversely, DHA can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways such as the p38 MAPK and JNK/SAPK signaling cascades.[8][9]

Biological Activity

The in vitro efficacy of DHA and its derivatives against Plasmodium falciparum, the deadliest malaria parasite, is typically measured by the 50% inhibitory concentration (IC₅₀).

| Compound | P. falciparum Strain(s) | Geometric Mean IC₅₀ (nM) | Reference |

| This compound | Clinical Isolates (Cameroon) | 1.11 | [7] |

| This compound | Kenyan Isolates | 2.0 | [8] |

| This compound | NF54 (K13 WT) | 4.2 | [10] |

| This compound | Dd2 | 3.2 - 7.6 | [2] |

| Artesunate | - | 3.2 - 5.7 | [11] |

Experimental Protocols

The following protocols are generalized from published methods and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound (DHA) from Artemisinin

Materials:

-

Artemisinin

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄), granulated

-

Acetic acid (30% in MeOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Suspend artemisinin (1.0 eq) in methanol (approx. 6 mL per gram of artemisinin) in a round-bottom flask.[4]

-

Cool the suspension to 0–5 °C in an ice bath with continuous stirring.

-

Add sodium borohydride (2.5 eq) in small portions over a period of 30 minutes, maintaining the temperature between 0–5 °C.[4]

-

After the addition is complete, allow the reaction to warm to ambient temperature and stir until Thin Layer Chromatography (TLC) indicates complete consumption of artemisinin (approx. 30-60 minutes).

-

Carefully neutralize the reaction mixture to pH 5–6 by adding 30% acetic acid in methanol.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extract the resulting white residue multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a white solid.

-

Expected Yield: ~90-97%.[5]

Synthesis of Artesunate from this compound

Materials:

-

This compound (DHA)

-

Succinic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

Isopropyl acetate or Dichloromethane (DCM)

-

Sulfuric acid (2 N)

-

Water

-

Separatory funnel, magnetic stirrer

Procedure (using Triethylamine):

-

Dissolve succinic anhydride (1.4 eq) in isopropyl acetate (approx. 3 mL per gram of DHA) in a flask under an inert atmosphere (e.g., Argon).[4]

-

Add triethylamine (0.6 eq) to the solution.[4]

-

Add DHA (1.0 eq) portion-wise to the mixture over 30 minutes.

-

Stir the reaction mixture at ambient temperature for approximately 4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water and adjust the pH to ~5 with 2 N sulfuric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, wash with water, and concentrate under reduced pressure to yield α-artesunate.

-

The product can be further purified by recrystallization.

-

Expected Yield: ~94%.[4]

Synthesis of Artemether from this compound

Materials:

-

This compound (DHA)

-

Methanol (anhydrous)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Benzene or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of benzene and methanol.[12]

-

Add a catalytic amount of boron trifluoride etherate to the solution.

-

Stir the reaction mixture at room temperature or under gentle reflux (e.g., 40-70 °C) for 2-4 hours, monitoring by TLC.[6]

-

After completion, cool the reaction mixture and quench by washing with a saturated sodium bicarbonate solution and then with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product, a mixture of α- and β-artemether, is typically purified by silica gel column chromatography to isolate the desired β-artemether isomer.

-

Expected Yield: 40-90% (purified product).[6]

Conclusion

This compound remains a cornerstone in the fight against malaria, not only as a potent drug itself but as the essential building block for a class of life-saving medicines. The synthetic routes from artemisinin to DHA and its key derivatives are well-established, scalable, and efficient. Ongoing research into the complex interplay of these compounds with cellular signaling pathways continues to uncover their therapeutic potential beyond infectious diseases, particularly in oncology. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in the research and development of artemisinin-based therapeutics.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Extraction of artemisinin and synthesis of its derivates artesunate and artemether] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activities of Piperaquine, Lumefantrine, and this compound in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6346631B1 - Process for the preparation of arteethers from this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroartemisinin Molecular Targets in Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of all artemisinin-based compounds, is a cornerstone of modern antimalarial therapy. Its mechanism of action is centered on the iron-mediated cleavage of its endoperoxide bridge within the Plasmodium falciparum-infected erythrocyte, leading to a cascade of oxidative stress and promiscuous alkylation of parasite macromolecules. This promiscuity results in a multi-targeted assault on the parasite, hindering the development of resistance. This technical guide provides a comprehensive overview of the known molecular targets of DHA in P. falciparum, with a focus on quantitative data, detailed experimental methodologies for target identification, and visualization of the key signaling pathways affected by the drug. Understanding these molecular interactions is critical for the development of next-generation antimalarials and for strategies to overcome emerging artemisinin resistance.

Introduction

Artemisinin and its derivatives are the most potent and rapidly acting antimalarial drugs currently available. This compound is the active form into which all clinically used artemisinins are metabolized in vivo.[1] The parasite's intraerythrocytic stages, which are responsible for the clinical manifestations of malaria, are particularly susceptible to DHA. This is due to the high concentration of heme-derived iron within the parasite's digestive vacuole, which catalyzes the activation of the drug's endoperoxide bridge. This activation generates a burst of reactive oxygen species (ROS) and carbon-centered radicals that indiscriminately damage a wide array of biological molecules, including proteins, lipids, and nucleic acids.[2] While this pleiotropic mode of action is a key advantage, recent research has focused on identifying specific protein targets that are central to DHA's efficacy and the parasite's resistance mechanisms.

Quantitative Data on this compound Activity and Molecular Targets

The following tables summarize the available quantitative data on the inhibitory activity of DHA against P. falciparum and its impact on specific molecular targets.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against P. falciparum Strains

| P. falciparum Strain | IC50 (nM) | Reference |

| 3D7 | 3.2 - 7.6 | [3] |

| Dd2 | 3.2 - 7.6 | [3] |

| 7G8 | 3.2 - 7.6 | [3] |

| D10 | 3.2 - 7.6 | [3] |

| HB3 | 3.2 - 7.6 | [3] |

| Dd2 (DHA-resistant clone 1) | >100 | [3] |

| Dd2 (DHA-resistant clone 2) | >100 | [3] |

| Clinical Isolates (Yaounde, Cameroon) | Geometric Mean: 1.11 (0.25 - 4.56) | [4] |

| NF54 (K13 Wild-Type) | 4.2 ± 0.5 | [2] |

| V555A (K13 Mutant) | 3.4 ± 0.3 | [2] |

| R561H (K13 Mutant) | 14.1 ± 4.0 | [2] |

| A675V (K13 Mutant) | 7.4 ± 3.3 | [2] |

| C469F (K13 Mutant) | 6.9 ± 1.5 | [2] |

| 3D7 | 4.12 | [5] |

| pfrecq1 knockout (PfEMP1 silenced) | 3.02 | [6] |

| Control for pfrecq1 knockout | 8.53 | [6] |

| PfUSP-knocked-down | 2.48 ± 0.12 | [7] |

| Control for PfUSP-knocked-down | 6.45 ± 0.53 | [7] |

Table 2: Differentially Expressed Proteins in P. falciparum upon DHA Treatment

| Protein (Gene ID) | Protein Name/Function | Fold Change (DHA-treated vs. Control) | Stage | Experimental Approach | Reference |

| PF3D7_0415700 | var gene variant (PfEMP1) | Downregulated (dose-dependently) | Trophozoite | Transcriptomics & Proteomics | [6] |

| PF3D7_0900100 | var gene variant (PfEMP1) | Downregulated (dose-dependently) | Trophozoite | Transcriptomics & Proteomics | [6] |

| Multiple Proteins | 125 differentially expressed membrane proteins identified | Varied | Trophozoite | TMT labeling proteomics | [6] |

| Multiple Proteins | 18 upregulated, 4 downregulated | Varied | Schizont | iTRAQ quantification | [8] |

| Multiple Proteins | 38 upregulated, 8 downregulated | Varied | Trophozoite | SILAC | [9] |

Key Molecular Targets and Affected Pathways

DHA's promiscuous reactivity leads to the disruption of multiple cellular processes. The following sections detail the most well-characterized molecular targets and pathways.

The Ubiquitin-Proteasome System (UPS) and the Unfolded Protein Response (UPR)

A primary consequence of DHA-induced oxidative stress is widespread protein damage.[2] This accumulation of misfolded and damaged proteins overwhelms the parasite's protein quality control machinery, leading to the activation of the Unfolded Protein Response (UPR) and placing a heavy burden on the Ubiquitin-Proteasome System (UPS) for the clearance of these toxic protein aggregates.

DHA has been shown to directly inhibit the proteasome, further exacerbating the accumulation of polyubiquitinated proteins.[2][10] This dual action of causing protein damage and inhibiting its clearance is a key aspect of DHA's cytotoxicity. A central player in the parasite's UPR is the protein kinase PK4, an ortholog of the mammalian PERK.[11] Upon activation by ER stress, PK4 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the load of newly synthesized proteins entering the ER.[11]

Interestingly, parasites with mutations in the Kelch13 (K13) protein, a primary marker of artemisinin resistance, exhibit an enhanced stress response, suggesting that they are better equipped to handle the proteotoxic stress induced by DHA. Furthermore, inhibition of the proteasome has been shown to re-sensitize resistant parasites to DHA. A ubiquitin-specific protease, PfUSP, has been identified as essential for parasite survival, and its disruption enhances the efficacy of DHA.[7]

Phosphatidylinositol-3-kinase (PI3K) Signaling

Recent studies have identified the P. falciparum phosphatidylinositol-3-kinase (PfPI3K) as a key target of DHA. DHA has been shown to inhibit PfPI3K activity, leading to a reduction in the levels of phosphatidylinositol-3-phosphate (PI3P). PI3P is a crucial signaling lipid involved in protein trafficking and other essential cellular processes in the parasite. The inhibition of PfPI3K by DHA is a rapid event. Notably, parasites resistant to artemisinin often exhibit elevated levels of PI3P, suggesting that overcoming this inhibitory effect is a mechanism of resistance.

P. falciparum Erythrocyte Membrane Protein 1 (PfEMP1)

PfEMP1 is a key virulence factor of P. falciparum, responsible for the adhesion of infected erythrocytes to the vascular endothelium, a process known as cytoadherence. This allows the parasite to avoid clearance by the spleen. Transcriptomic and proteomic studies have revealed that DHA treatment leads to a dose-dependent downregulation of var genes, which encode for PfEMP1.[6] Furthermore, knockout of the pfrecq1 gene, resulting in the silencing of the entire var gene repertoire, significantly increases the parasite's sensitivity to DHA.[6] This suggests that PfEMP1, or the cellular processes it is involved in, may be a target of DHA or that its downregulation contributes to the drug's overall antimalarial effect.

Experimental Protocols for Target Identification

The identification of DHA's molecular targets relies on a variety of advanced experimental techniques. The following sections provide an overview of the key methodologies.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique is used to identify proteins that bind to a specific molecule of interest, in this case, a derivative of DHA.

Workflow:

-

Synthesis of a tagged DHA analog: A chemically modified version of DHA is synthesized to include a "tag" (e.g., biotin or an alkyne group) that can be used for purification. This tag is typically attached via a linker arm to minimize steric hindrance.

-

Incubation with parasite lysate: The tagged DHA analog is incubated with a lysate of P. falciparum parasites, allowing it to bind to its protein targets.

-

Affinity purification: The lysate is then passed over a resin (e.g., streptavidin-coated beads for a biotin tag) that specifically binds to the tag on the DHA analog. This captures the DHA analog along with its bound proteins.

-

Washing: The resin is washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the resin, often by disrupting the binding between the tag and the resin or by denaturing the proteins.

-

Protein identification by mass spectrometry: The eluted proteins are then identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

- 1. A Chemical Proteomics Approach for the Search of Pharmacological Targets of the Antimalarial Clinical Candidate Albitiazolium in Plasmodium falciparum Using Photocrosslinking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Combined Transcriptome and Proteome Profiling for Role of pfEMP1 in Antimalarial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Plasmodium falciparum proteome changes in response to doxycycline treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Journey of a Potent Antimalarial: A Technical Guide to the Pharmacokinetics and Bioavailability of Dihydroartemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, is a cornerstone in the global fight against malaria.[1] Its potent and rapid schizonticidal activity has saved countless lives. However, optimizing its therapeutic efficacy and combating the emergence of drug resistance necessitates a thorough understanding of its pharmacokinetic profile and bioavailability. This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DHA, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetic properties of DHA have been investigated in various populations, including healthy volunteers, patients with uncomplicated falciparum malaria, and pregnant women. Significant variability in its pharmacokinetic parameters has been observed, influenced by factors such as the formulation of the drug, the physiological state of the individual, and co-administered medications.

Absorption

Following oral administration, DHA is rapidly absorbed. However, its bioavailability can be variable. Studies have shown that the oral bioavailability of DHA can be influenced by the formulation and the presence of food. For instance, co-administration with a high-fat meal has been shown to enhance the absorption of DHA.[2]

Distribution

DHA exhibits a relatively small apparent volume of distribution, ranging from approximately 1.5 to 3.8 liters/kg in adult patients.[3] It demonstrates a high binding capacity to both rat and human plasma proteins (76-82%).[4] Interestingly, the concentration of total radioactivity from radiolabeled DHA in red blood cells is about three- to four-fold higher than in plasma, suggesting significant partitioning into erythrocytes, the primary site of malaria parasite replication.[4]

Metabolism

DHA is the active metabolite of other artemisinin derivatives like artesunate and artemether.[1][5] It is primarily metabolized in the liver through glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGT), specifically UGT1A9 and UGT2B7.[3] This metabolic pathway converts DHA into inactive glucuronide conjugates. In vitro studies have also suggested the involvement of cytochrome P450 enzymes, such as CYP2A6 and CYP3A4, in the metabolism of its parent compounds, artesunate and artemether, respectively.[5]

Excretion

The primary route of elimination for DHA and its metabolites is through the bile and feces, with a smaller portion excreted in the urine.[4][5] Studies in rats using radiolabeled DHA have shown that a significant portion of the dose is excreted via bile into the intestines.[4] The elimination half-life of DHA is short, typically around 1 to 2 hours in adult patients.[3]

Bioavailability of this compound

The bioavailability of orally administered DHA is a critical factor influencing its therapeutic efficacy. Studies have reported varying bioavailability percentages, often influenced by the parent compound from which it is derived and the patient's health status.

In healthy Vietnamese volunteers, the absolute bioavailability of oral DHA was found to be 45%.[6] In contrast, the absolute bioavailability of oral artesunate (which is rapidly converted to DHA) was higher at 80% in the same population.[6] In patients with falciparum malaria, the relative bioavailability of DHA from an oral DHA formulation was 88% compared to DHA derived from an oral artesunate dose.[6] This suggests that the disease state may alter the drug's absorption and first-pass metabolism. Malaria and pregnancy have been shown to have opposite effects on the oral bioavailability of artesunate, with malaria increasing it and pregnancy decreasing it.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Population | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL/F (L/h/kg) | Vd/F (L/kg) | Bioavailability (%) | Reference |

| Healthy Volunteers (Vietnamese) | Oral | 312 µmol | - | - | - | - | - | - | 45 | [6] |

| Malaria Patients (Vietnamese) | Oral | - | - | - | - | 0.85 ± 0.15 | 1.19 | 1.47 | - | [8] |

| Pregnant Women (uncomplicated malaria) | Oral (from Artesunate) | 4 mg/kg/day | - | - | - | 1.0 | 4.0 | 3.4 | - | [9] |

| Non-pregnant Women (uncomplicated malaria) | Oral (from Artesunate) | 4 mg/kg/day | - | - | - | - | - | - | - | [10] |

| Healthy Volunteers (Thai) | Oral | 200 mg | - | - | - | - | - | - | GPO: ~149% > Dafra | [11] |

Note: Dashes (-) indicate data not available in the cited source. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life; CL/F = Apparent oral clearance; Vd/F = Apparent volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | Vss (L) | Bioavailability (%) | Reference |

| Rats | IV | 10 | 0.95 | 55-64 | 0.50 | - | [12] |

| Rats | IM | 10 | - | - | - | 85 | [12] |

| Rats | Oral | 10 | - | - | - | 19-35 | [12] |

| Mice (malaria-infected) | IP | 100 | 0.42 | 61.3 L/hr/kg | 36.3 L/kg | - | [13] |

| Mice (healthy) | IP | 100 | 0.32 | 50.9 L/hr/kg | 23.0 L/kg | - | [13] |

Note: IV = Intravenous; IM = Intramuscular; IP = Intraperitoneal; t1/2 = Elimination half-life; CL = Clearance; Vss = Volume of distribution at steady state.

Experimental Protocols

The determination of DHA's pharmacokinetic parameters relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Human Pharmacokinetic Studies

1. Study Design:

-

Cross-over or Parallel Group Design: Many studies utilize a randomized, two-period cross-over design to compare different formulations or routes of administration within the same subjects, minimizing inter-individual variability.[11] Parallel group designs are used to compare different populations, such as pregnant versus non-pregnant women.[3][10]

-

Ethical Approval and Informed Consent: All studies involving human subjects require approval from a relevant ethics committee and written informed consent from all participants.[8]

2. Drug Administration:

-

Oral Administration: DHA is typically administered as tablets with a standardized volume of water after an overnight fast.[2][11] In studies investigating food effects, the drug is given immediately after a standardized meal (e.g., high-fat, high-calorie).[2]

-

Intravenous Administration: For absolute bioavailability studies, a sterile solution of DHA is administered as a slow intravenous infusion.

3. Blood Sampling:

-

Venous blood samples are collected into heparinized or EDTA-containing tubes at pre-defined time points before and after drug administration.[3][10] A typical sampling schedule might include samples at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

4. Analytical Methodology: Quantification of DHA in Plasma

-

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) or Tandem Mass Spectrometry (LC-MS/MS): These are the most common methods for quantifying DHA in biological matrices.[6] LC-MS/MS offers superior sensitivity and selectivity.[14]

-

Sample Preparation: A crucial step is the extraction of DHA from the plasma matrix. This often involves:

-

Protein Precipitation: Using organic solvents like acetonitrile to precipitate plasma proteins.[15]

-

Liquid-Liquid Extraction: Using a mixture of organic solvents (e.g., dichloromethane and tert-methyl butyl ether) to extract the drug.[16]

-

Solid-Phase Extraction (SPE): Using specialized cartridges or plates to purify the sample.[3][17]

-

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column to separate DHA from other plasma components.[14]

-

Detection:

-

ECD: Detects DHA based on its electrochemical properties.

-

MS/MS: The mass spectrometer is set to monitor specific precursor and product ion transitions for DHA and an internal standard, allowing for highly specific and sensitive quantification.[18]

-

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[14][18]

Animal Pharmacokinetic Studies

1. Animal Models:

-

Rats (e.g., Sprague-Dawley) and mice are commonly used animal models for preclinical pharmacokinetic studies of DHA.[12][13]

2. Drug Administration:

-

Intravenous (IV), Intramuscular (IM), Intraperitoneal (IP), and Intragastric (Oral) routes are used to assess different administration pathways.[12][13] Doses are typically calculated based on body weight.

3. Sample Collection:

-

Blood samples are collected from the tail vein, retro-orbital sinus, or via cardiac puncture at specified time points.

-

Tissues may also be collected to study drug distribution.[4]

4. Analysis:

-

The analytical methods for quantifying DHA in animal plasma and tissues are similar to those used for human samples (LC-MS/MS).

Visualizations

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow of a typical human pharmacokinetic study of this compound.

Metabolic Pathway of this compound

Caption: Primary metabolic pathway of this compound via glucuronidation.

Conclusion

A comprehensive understanding of the pharmacokinetics and bioavailability of this compound is paramount for its effective clinical use. This guide has synthesized key data and methodologies to provide a detailed resource for researchers and drug development professionals. The variability in DHA's pharmacokinetic profile underscores the need for continued research, particularly in special populations such as pregnant women and children, to optimize dosing regimens and mitigate the risk of treatment failure and drug resistance. The development of novel formulations to improve DHA's oral bioavailability remains a critical area of focus in the ongoing effort to combat malaria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of food on the pharmacokinetics of piperaquine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, tissue distribution and mass balance of radiolabeled this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Oral bioavailability of this compound in Vietnamese volunteers and in patients with falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opposite malaria and pregnancy effect on oral bioavailability of artesunate – a population pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of this compound-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound following oral artesunate treatment of pregnant women with acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Evaluation of the safety and relative bioavailability of a new this compound tablet formulation in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 15. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiopharm.com [cellbiopharm.com]

A Technical Guide to Dihydroartemisinin-Induced Ferroptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which Dihydroartemisinin (DHA), a derivative of the anti-malarial compound artemisinin, induces ferroptosis in tumor cells. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and its targeted induction represents a promising strategy in cancer therapy.[1][2] This guide synthesizes current research to detail the core signaling pathways, present quantitative data on DHA's effects, and provide standardized protocols for key experimental assays.

Core Mechanisms of this compound-Induced Ferroptosis

DHA employs a multi-faceted approach to initiate ferroptosis, primarily by disrupting the delicate balance of intracellular iron homeostasis and overwhelming the cell's antioxidant defense systems. The key molecular pathways are detailed below.

Disruption of the System Xc⁻-GSH-GPX4 Axis

The primary defense against ferroptosis is the glutathione peroxidase 4 (GPX4) enzyme, which neutralizes lipid peroxides using glutathione (GSH) as a cofactor.[3][4] DHA effectively dismantles this protective axis.

-

Inhibition of System Xc⁻: DHA has been shown to downregulate the expression of SLC7A11 (also known as xCT), a crucial component of the cystine/glutamate antiporter known as System Xc⁻.[5][6] This transporter is responsible for importing cystine, a precursor for GSH synthesis.

-

GSH Depletion: By inhibiting cystine uptake, DHA leads to the depletion of intracellular GSH pools.[5][7]

-

GPX4 Inactivation: The reduction in GSH compromises the activity of GPX4, leaving the cell vulnerable to lipid peroxide accumulation.[8][9] In several cancer models, including glioblastoma and cervical cancer, DHA treatment leads to a significant decrease in GPX4 protein expression.[7][8][9]

Induction of Iron Overload and Oxidative Stress

A defining feature of ferroptosis is its dependency on a surplus of intracellular labile iron, which catalyzes the formation of lipid-damaging reactive oxygen species (ROS) via the Fenton reaction.

-

Ferritin Degradation: Artemisinin and its derivatives can induce the lysosomal degradation of ferritin, the primary iron-storage protein, in an autophagy-independent manner.[10] This process, known as ferritinophagy, releases large amounts of iron into the labile iron pool.

-

ROS Generation: The cleavage of DHA's endoperoxide bridge is catalyzed by this free iron, generating a burst of ROS.[5][11] This surge in ROS, combined with the compromised GPX4 defense system, leads to rampant lipid peroxidation and eventual cell membrane rupture.

Involvement of Endoplasmic Reticulum (ER) Stress

DHA can also induce ER stress, triggering the Unfolded Protein Response (UPR), which cross-talks with the ferroptotic machinery.

-

ATF4-CHOP Pathway Activation: In several cancer types, DHA activates the PERK-ATF4-CHOP signaling arm of the UPR.[5][6]

-

Dual Role of ATF4: Activating transcription factor 4 (ATF4) can have a complex role. While some studies suggest it can be a protective response, others show that sustained ER stress and subsequent CHOP activation contribute to cell death.[5][12] In hepatocellular carcinoma, DHA was found to inhibit ATF4, which in turn suppressed SLC7A11 transcription, thereby promoting ferroptosis.[6] In T-cell acute lymphoblastic leukemia, DHA-induced ER stress and the ATF4-CHOP pathway were directly linked to ferroptosis induction.[5]

Quantitative Evidence of DHA-Induced Ferroptosis

The efficacy of DHA in inducing ferroptosis has been quantified across various tumor cell lines. The tables below summarize key findings from the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines The half-maximal inhibitory concentration (IC50) indicates the concentration of DHA required to inhibit the viability of 50% of the cancer cells after a specified exposure time.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~12 | 48 | [5] |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~15 | 48 | [5] |

| U87 | Glioblastoma | 50 | Not Specified | [8] |

| A172 | Glioblastoma | 66 | Not Specified | [8] |

| Hep3B | Primary Liver Cancer | 29.4 ± 1.7 | Not Specified | [13] |

| Huh7 | Primary Liver Cancer | 32.1 ± 4.5 | Not Specified | [13] |

| PLC/PRF/5 | Primary Liver Cancer | 22.4 ± 3.2 | Not Specified | [13] |

| HepG2 | Primary Liver Cancer | 40.2 ± 2.1 | Not Specified | [13] |

| H1299 | Lung Cancer | >10 | Not Specified | [14] |

| A549 | Lung Cancer | >100 | Not Specified | [14] |

Table 2: Modulation of Key Ferroptosis Biomarkers by this compound This table highlights the typical effects of DHA treatment on critical markers of ferroptosis in various cancer cell models.

| Biomarker | Effect | Cancer Type / Cell Line | Observations | References |

| Reactive Oxygen Species (ROS) | Increase | T-ALL, Glioblastoma, Liver Cancer | Markedly increased cytoplasmic and lipid ROS levels detected by fluorescent probes (DCFH-DA, C11-BODIPY). | [5][8][13] |

| Malondialdehyde (MDA) | Increase | T-ALL, Liver Cancer, Cervical Cancer | Significant accumulation of MDA, a key end-product of lipid peroxidation, confirming oxidative damage. | [5][7][13] |

| Glutathione (GSH) | Decrease | T-ALL, Cervical Cancer | Depletion of the intracellular GSH pool, indicating compromise of the primary antioxidant system. | [5][7] |

| Intracellular Iron | Increase | Primary Liver Cancer | Increased levels of intracellular iron, likely contributing to the Fenton reaction and ROS production. | [13] |

| GPX4 Protein | Decrease | T-ALL, Glioblastoma, Cervical Cancer | Downregulation of GPX4 protein expression, disabling the cell's main defense against lipid peroxides. | [5][7][8] |

| SLC7A11 (xCT) Protein | Decrease | T-ALL, Hepatocellular Carcinoma | Reduced expression of the cystine transporter, leading to impaired GSH synthesis. | [5][6] |

| ATF4 / CHOP Proteins | Increase | T-ALL | Upregulation of these ER stress markers, linking the UPR pathway to DHA-induced cell death. | [5] |

Key Experimental Protocols

Verifying the induction of ferroptosis requires a specific set of assays. The following sections provide generalized protocols based on methodologies cited in the literature.[2][15][16][17]

General Experimental Workflow

The diagram below outlines a typical workflow for investigating DHA-induced ferroptosis in vitro. The process involves treating cultured cancer cells with DHA, often in combination with specific inhibitors or enhancers of ferroptosis, followed by various assays to measure the hallmarks of this cell death pathway.

Lipid Peroxidation (MDA) Assay

This protocol quantifies malondialdehyde (MDA), a stable byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[18][19][20]

-

Sample Preparation:

-

Culture cells (e.g., 2 x 10⁶) and treat with desired concentrations of DHA for the specified time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells on ice using an appropriate lysis buffer (e.g., MDA Lysis Buffer) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex-vivo oxidation.[20]

-

Centrifuge the lysate at ~13,000 x g for 10 minutes to pellet insoluble material. Collect the supernatant.

-

-

TBA Reaction:

-

Prepare MDA standards of known concentrations.

-

For each sample and standard, add Thiobarbituric Acid (TBA) solution. A typical ratio is 600 µL of TBA solution to 200 µL of sample/standard.[18][20]

-

Incubate the mixture at 95°C for 60 minutes to allow the MDA-TBA adduct to form.

-

Immediately cool the reaction in an ice bath for 10 minutes to stop the reaction.

-

-

Measurement:

-

Transfer ~200 µL of each reaction mixture to a 96-well plate.

-

Measure the absorbance at 532 nm using a spectrophotometric plate reader.

-

Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve. Results are often normalized to the total protein concentration of the lysate.

-

Intracellular ROS Detection (DCFH-DA)

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[5][21]

-

Cell Treatment:

-

Seed cells in a suitable format (e.g., 6-well or 96-well black-walled plate) and allow them to adhere.

-

Treat cells with DHA and controls as required.

-

-

Probe Loading:

-

Remove the treatment media and wash cells once with warm PBS or serum-free media.

-

Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) for 20-30 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Immediately measure the fluorescence using either:

-

Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze on a flow cytometer (Excitation ~488 nm / Emission ~525 nm).

-

Fluorescence Microscopy or Plate Reader: Add PBS to the wells and acquire images or read the plate.

-

-

-

Analysis:

-

Quantify the mean fluorescence intensity (MFI) for each sample. The increase in fluorescence is proportional to the level of intracellular ROS.

-

Glutathione (GSH) Assay

This protocol measures the total glutathione content using a colorimetric assay kit.[22][23]

-

Sample Preparation:

-

Treat and harvest cells as described for the MDA assay.

-

Lyse the cells and deproteinize the sample, often using a metaphosphoric acid or 5% sulfosalicylic acid solution, to prevent interference from thiol-containing proteins. Centrifuge to clarify the lysate.

-

-

Assay Reaction:

-

Prepare a standard curve using known concentrations of GSH or GSSG (oxidized glutathione, which is reduced to GSH in the assay).

-

In a 96-well plate, add the deproteinized sample supernatant and standards.

-

Add a reaction mixture typically containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent) and GSH reductase.

-

Initiate the reaction by adding NADPH. The GSH reductase will recycle GSSG to GSH, and the total GSH will react with DTNB to produce a yellow-colored product (TNB).

-

-

Measurement:

-

Measure the absorbance at ~405-415 nm every minute for 5-10 minutes (kinetic method) or at a single endpoint after a set incubation time.

-

Calculate the GSH concentration based on the rate of color change or the endpoint absorbance compared to the standard curve. Normalize results to protein concentration.

-

References

- 1. worldscientific.com [worldscientific.com]

- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Lipid peroxidation and ferroptosis: The role of GSH and GPx4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inhibits the Proliferation, Colony Formation and Induces Ferroptosis of Lung Cancer Cells by Inhibiting PRIM2/SLC7A11 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response-induced upregulation of CHAC1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. chinesechemsoc.org [chinesechemsoc.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. search.syr.edu [search.syr.edu]

- 17. researchgate.net [researchgate.net]

- 18. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]

- 19. plant-stress.weebly.com [plant-stress.weebly.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]